6-メルカプト-1-ヘキサノール

概要

説明

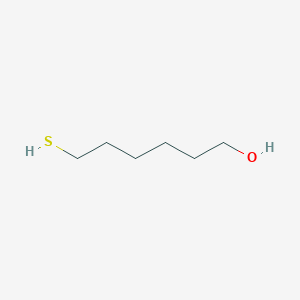

6-Mercapto-1-hexanol (MCH) is a chemical compound with the linear formula HS(CH2)6OH . It forms a self-assembled monolayer (SAM) with identically represented C6 spacer . MCH is a tool for surface coating that enables blocking of active sites and non-specific absorption .

Synthesis Analysis

The synthesis of 6-Mercaptohexan-1-ol can be achieved from 6-Bromo-1-hexanol .Molecular Structure Analysis

The molecular weight of 6-Mercapto-1-hexanol is 134.24 g/mol . The compound’s structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

6-Mercapto-1-hexanol has been analyzed using techniques such as NMR, FTIR, and MS (GC) .Physical And Chemical Properties Analysis

6-Mercapto-1-hexanol is a light yellow clear liquid with a stench . It has a refractive index of 1.486 (lit.) and a boiling point of 225 °C (lit.) . The density of the compound is 0.981 g/mL at 25 °C (lit.) .科学的研究の応用

6-メルカプト-1-ヘキサノールの用途に関する包括的な分析

合成試薬: 6-メルカプト-1-ヘキサノール (6-MH) は、さまざまな化合物の合成における試薬として使用され、研究開発目的で複雑な分子の形成において重要な役割を果たします。

タンパク質安定化: タンパク質の安定化剤として作用し、実験や貯蔵中のタンパク質の構造と機能を維持するために不可欠です。

生化学的プロセス研究ツール: 6-MH は、生化学的プロセスを研究するためのツールとして役立ち、生物学的システム内の複雑なメカニズムに関する洞察を提供します。

薬物メカニズムの調査: 研究者は、6-MH を実験室実験で使用して、薬物の作用機序を研究し、薬物が細胞や生物とどのように相互作用するかを解明するのに役立てています。

チーズ品種の差別化センサー: 圧電結晶にコーティングされた 6-MH は、チーズ品種を区別できる化学センサーの製造に使用され、食品技術におけるその用途を示しています .

バイオセンシング用途: 金表面の 6-MH の自己組織化単分子膜は、バイオセンシング用途に使用され、センサー技術におけるその汎用性を示しています .

アプタセンサーの開発: この化合物は、アプタマーベースのバイオセンサー(アプタセンサー)の開発における金-ポリアニリン(Au-PANI)ナノコンポジットの表面修飾にも使用され、高度なセンサー設計における役割を強調しています .

DNA 単分子膜の形成: 分子生物学の分野では、6-MH は、金表面に自己組織化 DNA 単分子膜を形成するための固定化手順の一部であり、さまざまな遺伝子分析技術にとって重要です .

作用機序

Target of Action

6-Mercapto-1-hexanol (MCH) primarily targets gold surfaces and is used as a tool for surface coating . It enables the blocking of active sites and non-specific absorption .

Mode of Action

MCH forms a self-assembled monolayer (SAM) with identically represented C6 spacer . This SAM formation allows MCH to interact with its targets, i.e., gold surfaces, and bring about changes in their properties .

Biochemical Pathways

It has been noted that it can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor . This suggests that MCH may have an impact on various biochemical pathways through its inhibitory action.

Result of Action

The primary result of MCH’s action is the formation of a self-assembled monolayer on gold surfaces . This monolayer can block active sites and prevent non-specific absorption . It can also be further functionalized with various groups even when attached to gold nanoclusters .

Action Environment

The action of MCH can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which MCH is used can significantly influence its action, efficacy, and stability.

Safety and Hazards

Vapors of 6-Mercapto-1-hexanol are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of contact, it is advised to wash off with soap and plenty of water .

将来の方向性

6-Mercapto-1-hexanol can be used to produce hydrophilic SAMs . The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoclusters . This compound is used as a chemical linker for anchoring biological molecules to gold surfaces .

特性

IUPAC Name |

6-sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZAJZLUKVKCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339932 | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1633-78-9 | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercapto-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Mercapto-1-hexanol interact with gold surfaces?

A1: 6-Mercapto-1-hexanol forms stable, self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur bond. [, ] The thiol group (-SH) of the molecule chemisorbs onto the gold surface, while the alkyl chain points outward, creating a well-ordered monolayer. [, ]

Q2: What are the downstream effects of 6-Mercapto-1-hexanol SAMs on gold surfaces?

A2: 6-Mercapto-1-hexanol SAMs effectively passivate the gold surface, reducing non-specific adsorption of biomolecules and other species. [, ] This property makes them invaluable in the development of biosensors and other surface-sensitive analytical techniques. [, ]

Q3: Can the density of 6-Mercapto-1-hexanol SAMs be controlled?

A3: Yes, the density of 6-Mercapto-1-hexanol SAMs can be controlled by adjusting the concentration of 6-Mercapto-1-hexanol in the deposition solution and the deposition time. [] Co-assembly with other thiolated molecules, such as DNA probes, allows for the creation of mixed SAMs with tunable surface properties. [, ]

Q4: What is the molecular formula and weight of 6-Mercapto-1-hexanol?

A4: The molecular formula of 6-Mercapto-1-hexanol is C6H14OS, and its molecular weight is 134.25 g/mol. []

Q5: What spectroscopic techniques are used to characterize 6-Mercapto-1-hexanol?

A5: 6-Mercapto-1-hexanol can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, ] These techniques provide information about the molecule's structure, functional groups, and its interaction with the gold surface.

Q6: Does 6-Mercapto-1-hexanol exhibit any catalytic properties?

A6: While 6-Mercapto-1-hexanol itself is not known for its catalytic properties, it plays a crucial role in facilitating electron transfer processes in electrochemical sensors. [, ] The presence of the hydroxyl group (-OH) can influence the electron transfer kinetics at the electrode surface.

Q7: What are the typical applications of 6-Mercapto-1-hexanol in biosensor development?

A7: 6-Mercapto-1-hexanol is frequently used in biosensor development for:

- Passivation of electrode surfaces: Reducing non-specific adsorption and improving signal-to-noise ratio. [, ]

- Controlling probe density: Co-assembly with thiolated DNA probes to optimize probe spacing and hybridization efficiency. [, ]

- Enhancing sensor stability: Improving the stability and shelf-life of biosensors. []

Q8: How is computational chemistry used to study 6-Mercapto-1-hexanol SAMs?

A8: Computational methods like molecular dynamics simulations and density functional theory (DFT) calculations are used to study the structure, stability, and electron transfer properties of 6-Mercapto-1-hexanol SAMs. [, ] These simulations provide valuable insights into the molecular-level interactions within the SAM and its interface with the surrounding environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)